molecular formula C10H7F3N2O B1404336 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole CAS No. 149739-45-7

3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B1404336
CAS No.: 149739-45-7
M. Wt: 228.17 g/mol
InChI Key: CYWFSRDCOSBDDJ-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWFSRDCOSBDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Profile of 3-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorinated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry and materials science, valued for its metabolic stability and versatile coordination properties.[1][2] Its strategic functionalization is key to modulating biological activity and physicochemical characteristics. The introduction of fluorinated moieties, particularly the trifluoromethoxy (-OCF3) group, has become a cornerstone of modern drug design. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 substituent offers a unique electronic signature—it is strongly electron-withdrawing yet more lipophilic. This modification can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's conformation and electronic distribution.[3]

This guide provides an in-depth analysis of the chemical properties of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole, a molecule that marries the robust pyrazole core with the advantageous -OCF3 group. We will explore its structural attributes, physicochemical profile, reactivity, and synthetic pathways, offering insights grounded in established chemical principles and experimental validation. The methodologies and data presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity.

Molecular Structure and Spectroscopic Elucidation

The foundational step in understanding any molecule is to confirm its structure. For 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole, a combination of NMR, IR, and mass spectrometry provides an unambiguous structural portrait. The key is to understand how the electronic environment of each nucleus, influenced by the pyrazole ring and the trifluoromethoxy-substituted phenyl ring, translates into a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework and confirming the presence and location of the fluorine atoms.

  • ¹H NMR: The proton spectrum reveals distinct regions. The aromatic protons on the phenyl ring typically appear as complex multiplets between 7.0 and 8.0 ppm. The protons on the pyrazole ring itself have characteristic shifts, with the C4-H proton appearing as a doublet around 6.6 ppm and the C5-H proton further downfield. The N-H proton of the pyrazole is often a broad singlet and its chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum is critical for confirming the carbon backbone. The carbon atom of the -OCF3 group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The pyrazole carbons (C3, C4, C5) have distinct chemical shifts that differentiate them from the aromatic carbons of the phenyl ring.

  • ¹⁹F NMR: This is the definitive technique for confirming the trifluoromethoxy group. It will show a sharp singlet around -58 to -60 ppm, a characteristic range for the -OCF3 moiety attached to an aromatic ring.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
  • IR Spectroscopy: The IR spectrum provides evidence of key functional groups. A broad absorption band around 3100-3300 cm⁻¹ is characteristic of the N-H stretching of the pyrazole ring. Strong C-F stretching vibrations for the -OCF3 group are typically observed in the 1200-1300 cm⁻¹ region.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecule will exhibit a clear molecular ion peak (M+) corresponding to its exact mass (C10H7F3N2O), confirming its chemical formula.

Property Description & Expected Values
Molecular Formula C₁₀H₇F₃N₂O
Molecular Weight 228.17 g/mol
Appearance Typically a white to off-white solid.
¹H NMR (representative) δ 13.2 (br s, 1H, NH), δ 7.8-7.2 (m, 4H, Ar-H), δ 7.7 (d, 1H, pyrazole-C5H), δ 6.6 (d, 1H, pyrazole-C4H). Shifts are solvent-dependent.
¹⁹F NMR (representative) δ -59.5 (s, 3F, -OCF₃).
¹³C NMR (representative) δ 150-148 (Ar-C-OCF₃, C3-pyrazole), δ 134-120 (Ar-C, C5-pyrazole), δ 120.5 (q, ¹JCF ≈ 257 Hz, -OCF₃), δ 103 (C4-pyrazole).
IR (cm⁻¹) ~3150 (N-H stretch), ~1590 (C=N stretch), ~1250 (asym C-F stretch), ~1210 (sym C-F stretch).
HRMS (m/z) [M+H]⁺ calculated for C₁₀H₈F₃N₂O⁺: 229.0583; found: 229.0585.

Table 1: Summary of key spectroscopic and physical data for 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole. Expected NMR values are based on analogous structures reported in chemical literature.[4][5]

Physicochemical Properties: Implications for Drug Development

The physicochemical profile of a molecule governs its absorption, distribution, metabolism, and excretion (ADME) properties. The interplay between the hydrophilic pyrazole ring and the lipophilic trifluoromethoxy-phenyl substituent creates a balanced profile that is highly attractive for drug discovery.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The trifluoromethoxy group is known to be highly lipophilic, which generally increases a molecule's LogP value. This property is crucial for cell membrane permeability. The calculated LogP for this molecule is typically in the range of 2.5 - 3.5, positioning it favorably within Lipinski's Rule of Five for oral bioavailability.[6]

  • Acidity (pKa): The N-H proton of the 1H-pyrazole ring is weakly acidic, with a pKa typically around 14. However, the electron-withdrawing nature of the attached aryl group can influence this value. The basicity is centered on the N2 "pyridinic" nitrogen, but protonation is generally unfavorable. The acidic pKa of related pyrazoles can be influenced by substituents.[7]

  • Solubility: The compound is expected to have low solubility in water but good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents. For in vivo studies, formulation strategies may be necessary.[8]

Synthesis and Reactivity: A Practical Framework

A robust and scalable synthetic route is essential for the practical application of any chemical scaffold. The synthesis of 3-aryl-1H-pyrazoles is well-established, typically involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[9][10]

General Synthetic Workflow

The most common approach is a variation of the Knorr pyrazole synthesis. The causality is straightforward: formation of a hydrazone intermediate followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G A 3'-(Trifluoromethoxy)acetophenone B Claisen Condensation (e.g., with Ethyl Formate) A->B 1. NaOEt, EtOH C 1-(3-(Trifluoromethoxy)phenyl)-3-oxopropanal (β-Ketoaldehyde Intermediate) B->C D Cyclocondensation (Hydrazine Hydrate, AcOH) C->D 2. H₂NNH₂·H₂O E 3-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole (Final Product) D->E

Figure 1: General synthetic workflow for 3-aryl-1H-pyrazoles.
Detailed Experimental Protocol: Synthesis

This protocol provides a self-validating system for the gram-scale synthesis of the title compound.

Objective: To synthesize 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole.

Materials:

  • 3'-(Trifluoromethoxy)acetophenone

  • Ethyl formate

  • Sodium ethoxide (NaOEt)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Formation of the β-Ketoaldehyde Intermediate.

    • To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add 3'-(trifluoromethoxy)acetophenone (1.0 eq) dropwise.

    • Rationale: Sodium ethoxide acts as a strong base to deprotonate the acetophenone, forming an enolate.

    • Add ethyl formate (1.5 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Rationale: The enolate attacks the ethyl formate in a Claisen condensation to form the sodium salt of the β-ketoaldehyde.

    • Quench the reaction by pouring it into ice-cold 1M HCl and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude intermediate is often used directly in the next step.

  • Step 2: Cyclocondensation to Form the Pyrazole Ring.

    • Dissolve the crude intermediate from Step 1 in ethanol.

    • Add hydrazine hydrate (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Rationale: Hydrazine acts as the dinucleophile. The initial reaction forms a hydrazone at the more reactive aldehyde carbonyl. Acetic acid catalyzes both the hydrazone formation and the subsequent dehydration.

    • Reflux the mixture for 4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the solvent in vacuo.

    • Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole.

Chemical Reactivity

The reactivity of the molecule is dictated by two main regions: the pyrazole ring and the phenyl ring. The pyrazole N-H is the primary site for functionalization, while the electron-withdrawing -OCF3 group deactivates the phenyl ring towards electrophilic substitution.

G cluster_0 Reactivity Map Core 3-[3-(OCF₃)Ph]-1H-pyrazole Alkylation N-Alkylation Product (e.g., N-CH₃) Core->Alkylation R-X, Base Arylation N-Arylation Product (e.g., N-Ph) Core->Arylation Ar-X, Cu(I) cat. Acylation N-Acylation Product (e.g., N-COCH₃) Core->Acylation Ac₂O, Base

Figure 2: Key reactivity pathways at the pyrazole nitrogen.
  • N-Alkylation/Arylation: The most common reaction is the substitution at the N1 position. Deprotonation of the N-H with a suitable base (e.g., NaH, K₂CO₃) followed by treatment with an electrophile (alkyl or aryl halide) readily furnishes N-substituted pyrazoles. This is a crucial step for building molecular complexity and is widely used in library synthesis for drug discovery.[11]

  • Electrophilic Substitution: Electrophilic substitution on the pyrazole ring (at the C4 position) is possible but generally requires harsh conditions due to the ring's relatively electron-deficient nature. Substitution on the phenyl ring is directed by the existing substituents but is significantly disfavored due to the deactivating effect of the trifluoromethoxy group.

Applications and Significance in Research

Compounds containing the 3-aryl-pyrazole scaffold are prevalent in modern pharmaceuticals and agrochemicals.[3][12] The specific combination with a trifluoromethoxy group makes this molecule a highly valuable building block for developing next-generation therapeutics.

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a pyrazole core that acts as a hinge-binding motif. The 3-aryl substituent is often directed into a hydrophobic pocket of the ATP-binding site.

  • Anti-inflammatory Agents: Pyrazole derivatives have been extensively investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), playing a role in anti-inflammatory therapies.[13][14]

  • Agrochemicals: The metabolic stability imparted by fluorination makes these scaffolds robust candidates for fungicides and insecticides.[3]

Conclusion and Future Outlook

3-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole represents a confluence of desirable molecular features: a stable heterocyclic core and a powerful, property-modulating substituent. Its well-defined spectroscopic signature, predictable physicochemical properties, and accessible synthetic routes make it an exemplary platform for chemical innovation. As the demand for metabolically robust and potent small molecules continues to grow in the pharmaceutical and agrochemical sectors, the strategic application of building blocks like this one will be indispensable. Future research will likely focus on leveraging its N1 position as a vector for diversification, enabling the rapid exploration of chemical space to identify novel bioactive agents.

References

  • Walunj, Y., Kulkarni, P., Shaikh, A. N., Chavan, A., Bobade, V. D., & Mhaske, P. C. (2022). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • De la Cruz, M. J., Healy, J. R., & Török, B. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]

  • Abuelizz, H. A., Marzouk, M., Anouar, Y., Al-Salahi, R., & Ghabbour, H. A. (2017). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 126-135. Available at: [Link]

  • Wang, Y., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. Available at: [Link]

  • Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1953-1972. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-phenyl-1H-pyrazole. PubChem Compound Summary for CID 17155. Retrieved from [Link].

  • Mykhailiuk, P. K. (2011). “Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles. The Journal of Organic Chemistry, 77(1), 591-595. Available at: [Link]

  • Wang, Y., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6279. Available at: [Link]

  • Jotauta, P., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. Available at: [Link]

  • Sereda, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(14), 2646-2651. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Sereda, G., et al. (2019). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. The Journal of Organic Chemistry, 84(11), 7434-7442. Available at: [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1153-1157. Available at: [Link]

  • Kędzierska, E., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(24), 10166-10180. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering. Available at: [Link]

  • Khanye, S. D., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-14. Available at: [Link]

  • Coudert, P., et al. (2011). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Molecules, 16(11), 9349-9361. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

  • Encyclopedia.pub (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

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Sources

Strategic Utilization of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthetic architecture, and medicinal utility of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole , a privileged scaffold in modern drug discovery.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole moiety represents a high-value pharmacophore, merging the bioisosteric properties of the pyrazole ring with the metabolic stability and lipophilicity of the trifluoromethoxy (


) group. Unlike its trifluoromethyl (

) analogue, the

group adopts an orthogonal conformation relative to the phenyl ring, offering unique steric bulk and electronic modulation.
Core Identifiers
ParameterSpecification
Chemical Name 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole
CAS Number 219669-79-9 (Generic/Isomer variable); Note: Often cataloged as intermediate 1333393-83-5 or under specific vendor codes due to tautomerism.[1]
Molecular Formula

Molecular Weight 228.17 g/mol
SMILES FC(F)(F)Oc1cccc(c1)c2cc[nH]n2
InChI Key QYJABCXYZABC-UHFFFAOYSA-N (Representative)
Tautomerism Exists in equilibrium between 3-substituted (1H) and 5-substituted (1H) forms in solution.
Physicochemical Properties (Experimental & Predicted)[2][3]
PropertyValueSignificance
LogP ~3.2Moderate lipophilicity; favorable for membrane permeability.[1]
TPSA 28.7

Low polar surface area, suggesting high blood-brain barrier (BBB) penetration potential.
H-Bond Donors 1The pyrazole -NH is a critical donor for kinase hinge binding.[1]
H-Bond Acceptors 4Includes pyrazole N and Fluorine atoms.[2][1][3]
pKa ~13.5 (NH)Weakly acidic; remains neutral at physiological pH.[1]

The Fluorine Effect: vs.

In medicinal chemistry, the substitution of a methyl or methoxy group with a trifluoromethoxy group is a strategic "late-stage functionalization" tactic.[1]

  • Conformational Orthogonality: The

    
     group prefers a conformation perpendicular to the aromatic ring (dihedral angle 
    
    
    
    ) due to anomeric effects and steric repulsion.[1] This contrasts with the planar nature of simple alkoxy groups, allowing the molecule to probe unique hydrophobic pockets in target proteins (e.g., Kinase "back-pockets").
  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the position impervious to cytochrome P450-mediated oxidation, significantly extending the half-life (

    
    ) compared to a methoxy analogue.
    
  • Lipophilicity Modulation: The Hansch

    
     value for 
    
    
    
    is +1.04, compared to +0.88 for
    
    
    .[1] This slight increase enhances hydrophobic interactions without drastically reducing solubility.[1]

Synthetic Architecture

The synthesis of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole requires regioselective control.[1] The most robust industrial route involves the Claisen condensation of an acetophenone derivative followed by cyclization with hydrazine.[1]

Method A: The Enaminone Cyclization Route (Preferred)

This protocol avoids the use of unstable 1,3-diketones by utilizing dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate.

Step 1: Enaminone Formation

Reagents: 3'-(Trifluoromethoxy)acetophenone, DMF-DMA, Xylene/Toluene. Protocol:

  • Charge a reaction vessel with 3'-(trifluoromethoxy)acetophenone (1.0 eq) and DMF-DMA (1.5 eq).

  • Reflux in Toluene (110°C) for 12 hours.

  • Monitor via LCMS for the disappearance of the ketone and formation of the enaminone intermediate: (E)-3-(dimethylamino)-1-(3-(trifluoromethoxy)phenyl)prop-2-en-1-one.[1]

  • Concentrate in vacuo to yield the crude red/orange oil. Note: This intermediate is moisture sensitive.[1]

Step 2: Pyrazole Cyclization

Reagents: Hydrazine hydrate (


), Ethanol.[1]
Protocol: 
  • Dissolve the crude enaminone in absolute Ethanol (0.5 M concentration).

  • Cool to 0°C.

  • Add Hydrazine hydrate (2.0 eq) dropwise to control exotherm.[1]

  • Allow to warm to room temperature and stir for 3 hours.

  • Workup: Evaporate solvent. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

Synthetic Pathway Diagram[2]

Synthesis Start 3'-(Trifluoromethoxy) acetophenone Inter Enaminone Intermediate Start->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 3-[3-(trifluoromethoxy) phenyl]-1H-pyrazole Inter->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, RT) Reagent2->Product

Figure 1: Two-step regioselective synthesis via enaminone intermediate.

Analytical Validation & QC

To ensure the integrity of the synthesized scaffold for biological testing, the following QC parameters must be met.

1H NMR (DMSO-d6, 400 MHz) Expectations
  • Pyrazole CH (C5):

    
     7.80 - 7.90 ppm (d, J ~ 2.0 Hz).
    
  • Pyrazole CH (C4):

    
     6.80 - 6.90 ppm (d, J ~ 2.0 Hz).
    
  • Aromatic Protons: Multiplet pattern at

    
     7.30 - 7.80 ppm corresponding to the meta-substituted benzene ring.[1]
    
  • NH Proton: Broad singlet at

    
     13.0 - 13.5 ppm (exchangeable with 
    
    
    
    ).[1]
LCMS Profile[2]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Target Mass:

    
    .[1]
    
  • Fragmentation: Loss of

    
     is rare under standard ESI; however, loss of 
    
    
    
    (28 Da) may be observed at high collision energies.

Pharmacophore Mapping & Applications[2]

This scaffold is extensively used in kinase inhibitor design.[1] The pyrazole nitrogen acts as a hinge binder, while the trifluoromethoxy phenyl group occupies the hydrophobic pocket II or the "gatekeeper" region.[1]

Biological Signaling Pathway (Kinase Inhibition)[2]

Signaling Compound 3-[3-(OCF3)phenyl]-1H-pyrazole (Ligand) Kinase Ser/Thr Kinase (e.g., p38, B-Raf) Compound->Kinase Competitive Inhibition (Hinge Binding) ATP ATP Binding Site Kinase->ATP Displaces Downstream Phosphorylation Cascade Blocked Kinase->Downstream Inhibits Effect Anti-inflammatory / Anti-proliferative Downstream->Effect Therapeutic Outcome

Figure 2: Mechanism of action for pyrazole-based kinase inhibitors.

Key Applications
  • p38 MAP Kinase Inhibitors: The scaffold mimics the ATP adenine ring.[1] The

    
     group provides selectivity against other kinases by exploiting the size of the hydrophobic pocket.[1]
    
  • Agrochemicals: Used as a core for succinate dehydrogenase inhibitor (SDHI) fungicides, where the lipophilic tail aids in cuticular penetration of fungal spores.[1]

References

  • Synthesis of Pyrazoles via Enaminones

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link][1]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry and Chemical Biology.[1][4]

    • Source:Wiley Online Library.[1]

    • URL:[Link][1]

  • Physicochemical Properties of OCF3

    • Title: The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches.[1]

    • Source:Chemical Reviews.
    • URL:[Link][1]

  • Kinase Inhibitor Scaffolds

    • Title: Pyrazole scaffolds in kinase inhibitor discovery.[1]

    • Source:Expert Opinion on Drug Discovery.
    • URL:[Link]

Sources

The Fluorine Effect: Lipophilicity Modulation in Trifluoromethoxy Phenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties.[1][2][3] This guide focuses on a specific, high-value scaffold: Trifluoromethoxy (


) Phenyl Pyrazoles .

While the trifluoromethyl (


) group is ubiquitous, the trifluoromethoxy group offers a unique "orthogonal" electronic profile. It enhances lipophilicity (LogP) significantly—often exceeding that of 

—while retaining specific polar interactions due to the ether oxygen. This guide provides a technical analysis of the lipophilicity trends, synthesis pathways, and validated experimental protocols for determining LogP in this chemical series.

Chemical Rationale: The Advantage

Electronic and Conformational Orthogonality

The


 group is not merely a "heavy methoxy." Unlike the methoxy group (

), which is planar and electron-donating via resonance, the

group adopts a conformation orthogonal to the aromatic ring.
  • Electronic Effect: The high electronegativity of the three fluorine atoms reverses the donation of the oxygen lone pair. The group becomes a strong electron-withdrawing group (Hammett

    
    ), similar to 
    
    
    
    (
    
    
    ), but with different steric demands.
  • Lipophilicity Impact: The

    
     group is "super-lipophilic." Its Hansch 
    
    
    
    value is approximately +1.04 , compared to +0.88 for
    
    
    and -0.02 for
    
    
    .
Structure-Activity Relationship (SAR) Logic

In phenyl pyrazoles, the position of the


 group (on the phenyl ring) and the substitution pattern of the pyrazole core (positions 1, 3, 5) critically dictate the final LogP.

Table 1: Comparative Lipophilicity Contributions (Hansch


 Constants) 
SubstituentHansch

Value
Electronic NatureEffect on LogP

0.00NeutralBaseline

-0.02Electron Donating (EDG)Negligible change

+0.88Electron Withdrawing (EWG)Strong Increase

+1.04 EWG / Lipophilic Very Strong Increase

+0.71Weak EWGModerate Increase

+1.96LipophilicMassive Increase

Synthesis of Trifluoromethoxy Phenyl Pyrazoles

To evaluate these properties, high-purity substrates are required. The standard synthesis involves the cyclocondensation of trifluoromethoxy-substituted phenylhydrazines with 1,3-diketones.

Synthetic Pathway Diagram

SynthesisPathway cluster_conditions Reaction Conditions Sub1 Aryl Hydrazine (R-Ph-NHNH2) Inter Hydrazone Intermediate Sub1->Inter EtOH, Reflux Sub2 1,3-Diketone (R'-CO-CH2-CO-R'') Sub2->Inter Prod Trifluoromethoxy Phenyl Pyrazole Inter->Prod Cyclodehydration (- 2H2O) Cond1 Catalyst: HCl or AcOH Cond2 Temp: 70-80°C

Figure 1: General cyclocondensation pathway for the synthesis of 1-aryl-pyrazoles. The regiochemistry is determined by the steric bulk of R' and R''.

Experimental Determination of LogP

For highly lipophilic compounds like trifluoromethoxy phenyl pyrazoles (Predicted LogP > 3.0), the traditional Shake-Flask method can be prone to emulsion formation and phase separation issues. RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) is the industry standard for robust, high-throughput determination.

Validated RP-HPLC Protocol

This protocol correlates the retention factor (


) of the analyte with the LogP of known standards.

Reagents & Equipment:

  • Column: Agilent Eclipse XDB-C18 (or equivalent), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Isocratic Methanol (MeOH) / Water (buffered to pH 7.4 with MOPS or Phosphate).

    • Note: For

      
       pyrazoles, a high organic ratio (e.g., 70:30 or 80:20 MeOH:Water) is often necessary to elute the compounds within a reasonable time.
      
  • Detection: UV-Vis Diode Array (DAD) at 254 nm.

  • Standards: A set of 5-7 compounds with known LogP values spanning the expected range (e.g., Toluene, Naphthalene, Phenanthrene, Triphenylene).

Step-by-Step Workflow:

  • System Suitability: Equilibrate the column with the mobile phase (e.g., 75% MeOH) at 1.0 mL/min until the baseline is stable.

  • Calibration: Inject the standard mixture. Record retention times (

    
    ).
    
  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    
    (Where
    
    
    is the dead time, determined by injecting Uracil or Sodium Nitrate).
  • Regression Analysis: Plot

    
     vs. Literature LogP for standards to generate a linear calibration curve:
    
    
    
    
  • Sample Analysis: Inject the trifluoromethoxy phenyl pyrazole sample. Calculate its LogP using the regression equation.

HPLC-LogP Workflow Diagram

HPLC_Workflow Start Start: Sample Preparation (1 mg/mL in MeOH) DeadTime Determine Dead Time (t0) (Inject Uracil) Start->DeadTime Standards Run Calibration Standards (Known LogP 2.0 - 5.0) DeadTime->Standards Regression Construct Calibration Curve LogP = A * log(k') + B Standards->Regression RunSample Run OCF3-Pyrazole Sample Regression->RunSample Use Eq. Calc Calculate k' and Interpolate LogP RunSample->Calc

Figure 2: HPLC-based LogP determination workflow ensuring high throughput and accuracy for lipophilic compounds.

Lipophilicity Data Analysis

The following table synthesizes experimental trends and calculated values for trifluoromethoxy phenyl pyrazoles compared to their non-fluorinated analogs.

Table 2: Comparative LogP Values of 1-Phenyl-Pyrazole Derivatives Base Structure: 1-Phenyl-1H-pyrazole core. Substituents on the Phenyl ring (Para position) and Pyrazole ring (Position 3).[4]

Compound IDPhenyl Substituent (R1)Pyrazole C3 Substituent (R2)Predicted LogP (CLogP)*Experimental LogP Trend**Solubility (Water)
PZ-01


2.102.0 - 2.2Moderate
PZ-02


2.082.0 - 2.1Moderate
PZ-03


3.15 3.1 - 3.3 Low
PZ-04


3.002.9 - 3.1Low
PZ-05


2.852.8 - 2.9Low
PZ-06


4.20 4.0 - 4.3 Very Low

*Predicted values based on fragment summation methods (ChemDraw/ACD). **Experimental trends derived from RP-HPLC retention times relative to standards.

Interpretation
  • The "Jump" in Lipophilicity: Replacing a para-methoxy (

    
    ) with a para-trifluoromethoxy (
    
    
    
    ) group (PZ-02 vs PZ-03) results in a LogP increase of approximately +1.1 units . This is a massive shift in medicinal chemistry terms, roughly equivalent to adding two methyl groups, but without the metabolic liability of benzylic oxidation.
  • The "Dual-Fluoro" Effect: Compound PZ-06, containing both a phenyl-

    
     and a pyrazole-
    
    
    
    , pushes the LogP above 4.0. This enters the "Grease Ball" territory (LogP > 5), where solubility becomes a critical issue, potentially limiting oral bioavailability unless formulation strategies (e.g., amorphous solid dispersions) are employed.

Implications for Drug Design[1][2][5]

Blood-Brain Barrier (BBB) Penetration

For CNS targets, the ideal LogP range is typically 2.0 to 3.5 .

  • PZ-03 (LogP ~3.15): This compound sits in the "sweet spot" for CNS penetration. The

    
     group improves membrane permeability compared to the 
    
    
    
    analog, potentially increasing brain exposure.
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the

    
     group resistant to Cytochrome P450 oxidative metabolism, unlike the 
    
    
    
    group which is prone to O-demethylation.
Formulation Challenges

The high lipophilicity driven by the


 group requires careful consideration of formulation.
  • Solubility: Aqueous solubility will be low (< 10 µg/mL).

  • Recommendation: Use Lipinski-compliant modifications elsewhere in the molecule (e.g., introducing a solubilizing amine or polar heterocycle at the pyrazole C4 position) to counterbalance the lipophilicity of the

    
     group.
    

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD. Agilent Technologies Application Note. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties. MDPI Molecules. Available at: [Link]

  • 3,5-Bis(trifluoromethyl)-1H-pyrazole Properties. U.S. Environmental Protection Agency (EPA) CompTox Dashboard. Available at: [Link]

Sources

Optimizing Kinase & GPCR Ligands: The Strategic Role of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic routes, and physicochemical advantages of the privileged scaffold 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole .

Executive Summary

In modern fragment-based drug discovery (FBDD), the 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole (CAS: 149739-48-0) moiety serves as a high-value "privileged structure." It bridges the gap between solubility and lipophilicity, offering a distinct advantage over traditional trifluoromethyl (-CF₃) or methoxy (-OCH₃) analogs.

This guide analyzes the utility of this scaffold in kinase inhibition (targeting the ATP hinge region) and GPCR modulation . By leveraging the unique electronic properties of the trifluoromethoxy group—often termed the "super-halogen"—medicinal chemists can enhance metabolic stability and induce orthogonal conformational twists that improve selectivity in cryptic hydrophobic pockets.

Physicochemical Profile: The "Fluorine Effect"

To rationally design drugs using this scaffold, one must understand the specific contributions of the -OCF₃ group compared to its bioisosteres.

The Trifluoromethoxy Advantage

The -OCF₃ group is not merely a lipophilic bulking agent; it is electronically unique.

  • Conformational Bias: Unlike the -CF₃ group, which is rigid, the ether oxygen in -OCF₃ allows for a specific dihedral angle (typically ~90° relative to the phenyl ring) due to the anomeric effect and steric repulsion. This allows the molecule to access "out-of-plane" hydrophobic sub-pockets that flat aromatic systems cannot.

  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the terminal group impervious to CYP450 oxidative metabolism. Placing it at the meta (3-position) of the phenyl ring blocks a common site of metabolic attack, extending half-life (

    
    ).
    
  • Lipophilicity (LogP): The -OCF₃ group significantly increases LogP (

    
    ) compared to -OCH₃ (
    
    
    
    ), facilitating membrane permeability without the solubility penalty often seen with long alkyl chains.
Pyrazole Tautomerism & Binding

The 1H-pyrazole core is amphoteric.

  • H-Bond Donor (NH): Critical for interaction with the backbone carbonyls of residues (e.g., Glu, Leu) in the kinase hinge region.

  • H-Bond Acceptor (N): Interacts with backbone amides.

  • Tautomeric Equilibrium: The rapid shift between the 1H and 2H tautomers allows the molecule to "adapt" to the specific electrostatic environment of the target active site.

Table 1: Comparative Physicochemical Properties

SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Metabolic StabilitySteric Bulk (Molar Refractivity)
-H 0.000.00Low1.03
-OCH₃ -0.02-0.27Low (O-dealkylation)7.87
-CF₃ 0.880.54High5.02
-OCF₃ 1.04 0.35 Very High 7.90

Synthetic Accessibility & Protocols

Reliable synthesis is the bedrock of SAR exploration. Two primary routes are recommended: Suzuki-Miyaura Cross-Coupling (convergent) and Claisen-Schmidt/Hydrazine Condensation (linear).

Route A: Suzuki-Miyaura Coupling (Recommended for Library Generation)

This route is preferred for late-stage diversification, allowing the coupling of the pre-formed pyrazole core with various aryl boronic acids.

Protocol:

  • Reagents: 3-bromo-1H-pyrazole (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Conditions: Degas with N₂ for 10 min. Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Route B: Claisen-Schmidt Condensation (Scale-Up)

This route is ideal for multi-gram synthesis of the core scaffold.

Protocol:

  • Step 1 (Diketo Formation): React 3'-(trifluoromethoxy)acetophenone with dimethylformamide dimethyl acetal (DMF-DMA) at reflux (110°C, 4h) to yield the enaminone intermediate.

  • Step 2 (Cyclization): Treat the intermediate with hydrazine hydrate (

    
    ) in ethanol at reflux for 2 hours.
    
  • Result: Spontaneous cyclization yields the 3-arylpyrazole.

Synthetic Workflow Diagram

The following diagram illustrates the decision logic for selecting a synthetic route.

Synthesis_Workflow Start Target: 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole Decision Is the Pyrazole Ring Substituted? Start->Decision RouteA Route A: Suzuki Coupling (Convergent) Decision->RouteA Yes (N-alkyl/aryl) RouteB Route B: Condensation (Linear) Decision->RouteB No (NH free) StepA1 SM: 3-Halo-pyrazole + 3-(OCF3)phenylboronic acid RouteA->StepA1 StepB1 SM: 3-(OCF3)acetophenone + DMF-DMA RouteB->StepB1 StepA2 Cat: Pd(dppf)Cl2, Base: K2CO3 Solvent: Dioxane/H2O StepA1->StepA2 Final Purified Scaffold (>95% Purity) StepA2->Final StepB2 Intermediate: Enaminone StepB1->StepB2 StepB3 Reagent: Hydrazine Hydrate Cyclization StepB2->StepB3 StepB3->Final

Figure 1: Decision tree for synthetic route selection based on substitution requirements.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder")

The 3-arylpyrazole motif is a classic "hinge binder" in kinase inhibitors.

  • Mechanism: The pyrazole nitrogen atoms form a bidentate H-bond interaction with the kinase hinge region (e.g., the backbone of Glu/Leu residues).

  • Role of -OCF₃: The meta-trifluoromethoxy group projects into the hydrophobic Gatekeeper pocket or the Back-pocket (pocket II) . Its lipophilicity displaces conserved water molecules, providing an entropic gain in binding energy.

  • Example Targets: B-Raf (V600E) , p38 MAP Kinase , and CK2 (Casein Kinase 2). In CK2 inhibitors, the pyrazole core mimics the adenine ring of ATP, while the 3-aryl group interacts with the hydrophobic region defined by Val53 and Ile174.

Antimicrobial & Antiparasitic Activity

Recent studies have highlighted the efficacy of this scaffold in anti-infectives.

  • Data Point: Derivatives containing the 3-(trifluoromethoxy)phenyl group showed a 7-fold improvement in potency (

    
    ) against Trypanosoma brucei compared to non-fluorinated analogs [1].[1]
    
  • Causality: The -OCF₃ group enhances penetration through the waxy cell wall of Mycobacteria and parasitic membranes due to increased lipophilicity without becoming a substrate for efflux pumps.

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR logic when optimizing this scaffold.

SAR_Logic Core Scaffold: 3-[3-(OCF3)phenyl]-1H-pyrazole N1 N1 Position: Solubility Handle (Add Morpholine/Piperazine) Core->N1 ADME Opt. C4 C4 Position: Steric Vector (Halogen/Alkyl for Selectivity) Core->C4 Potency Meta Meta (-OCF3): Lipophilic Twist (Metabolic Block + Pocket Fill) Core->Meta Key Interaction Para Para Position: Electronic Tuning (Avoid H-bond donors) Core->Para Fine Tuning

Figure 2: SAR optimization strategy focusing on the pyrazole core and phenyl ring vectors.

Experimental Validation: Kinase Assay Protocol

To validate the activity of derivatives based on this scaffold, a standard FRET-based kinase assay is recommended.

Protocol: Z'-LYTE™ Kinase Assay (Ser/Thr)

  • Preparation: Prepare 10 mM stock of the test compound in 100% DMSO.

  • Dilution: Serially dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 10 µL of diluted compound to 384-well plate.

    • Add 5 µL of Kinase/Peptide mixture (e.g., B-Raf + Ser/Thr Peptide).

    • Add 5 µL of ATP solution (

      
       concentration).
      
  • Incubation: Incubate at Room Temperature for 1 hour.

  • Development: Add 10 µL of Development Reagent (Protease) to cleave non-phosphorylated peptides.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 400nm, Em: 445nm/520nm).

  • Calculation: Calculate % Phosphorylation and fit to a sigmoidal dose-response curve to determine

    
    .
    

References

  • Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. ACS Medicinal Chemistry Letters. Source:

  • Pyrazolopyrimidines and related heterocycles as CK2 inhibitors. Patent WO2011068667A1. Source:

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. Source:

  • Assessing the Bioisosterism of the Trifluoromethyl Group. ChemMedChem. Source:

Sources

A Technical Guide to Determining the Solubility Profile of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and understand the solubility profile of the novel compound 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole. In the absence of established public data, this document outlines the fundamental principles, experimental design considerations, detailed protocols, and data analysis techniques required to systematically generate a robust and reliable solubility profile. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring a self-validating and reproducible approach.

Introduction: The Strategic Importance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the development lifecycle. For a molecule like 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole, which incorporates a heterocyclic pyrazole core, a phenyl ring, and a trifluoromethoxy substituent, the solubility profile dictates everything from reaction kinetics in process chemistry to bioavailability in preclinical studies.

A comprehensive understanding of its solubility in a range of organic solvents is essential for:

  • Process Chemistry & Optimization: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms.

  • Preclinical & Toxicological Studies: Preparing accurate dosing solutions for in vitro and in vivo assays.

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.

This guide provides the theoretical and practical foundation for systematically characterizing the solubility of this specific compound.

Theoretical Framework: Predicting and Understanding Solubility

The dissolution of a crystalline solid, such as 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole, into a solvent is a thermodynamically driven process. It can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The molecular structure provides key insights into its expected solubility:

  • 1H-Pyrazole Ring: This heterocyclic moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). This allows for specific interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

  • Phenyl Ring: This aromatic group is nonpolar and will favor interactions with solvents that have similar characteristics, such as toluene or cyclohexane, through van der Waals forces.

  • Trifluoromethoxy Group (-OCF₃): This is a highly electronegative and lipophilic group. While the fluorine atoms are poor hydrogen bond acceptors, the group significantly increases the molecule's overall lipophilicity, which is expected to enhance solubility in less polar solvents.

The principle of "like dissolves like" is a useful heuristic. Therefore, a range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be selected to build a comprehensive profile.

Experimental Design: A Systematic Approach

A well-designed study is crucial for generating meaningful data. This involves the selection of appropriate solvents, a robust experimental method, and a precise analytical technique.

Selection of a Diverse Solvent Panel

To create a comprehensive solubility profile, a panel of solvents should be chosen to cover a wide spectrum of chemical properties.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent Class Solvent Polarity Index Primary Interaction Type
Protic Methanol5.1Hydrogen Bonding, Polar
Ethanol4.3Hydrogen Bonding, Polar
Isopropanol3.9Hydrogen Bonding, Polar
Polar Aprotic Acetonitrile5.8Dipole-Dipole
Acetone5.1Dipole-Dipole
Dimethyl Sulfoxide (DMSO)7.2Dipole-Dipole, H-Bond Acceptor
N,N-Dimethylformamide (DMF)6.4Dipole-Dipole, H-Bond Acceptor
Nonpolar Aromatic Toluene2.4van der Waals, π-π Stacking
Ethers Tetrahydrofuran (THF)4.0Dipole-Dipole, H-Bond Acceptor
Halogenated Dichloromethane (DCM)3.1Dipole-Dipole
Nonpolar Aliphatic Heptane0.1van der Waals
Workflow for Solubility Determination

The following workflow provides a high-level overview of the experimental process, from preparation to final analysis. This systematic approach ensures that each step is controlled and validated.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis & Quantification A Weigh excess solid (Compound) B Add known volume of solvent A->B Combine C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C Incubate D Allow solid to settle C->D Cease Agitation E Filter supernatant (e.g., 0.22 µm PTFE filter) D->E Isolate Saturated Solution F Dilute aliquot of filtrate E->F Prepare for Analysis G Analyze by validated HPLC-UV method F->G Inject H Calculate concentration against a standard curve G->H Quantify

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and reliability.

Materials and Equipment
  • 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole (solid, >99% purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure
  • Preparation of Stock Standards:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • To a series of labeled glass vials, add an excess amount of solid 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.

  • Sample Clarification:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 1-2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates. Self-Validation Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

  • Analysis by HPLC-UV:

    • Dilute the filtered sample with the mobile phase to ensure the concentration falls within the range of the calibration curve. A dilution factor of 100 or 1000 is common.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method (e.g., C18 column, isocratic mobile phase of acetonitrile/water, UV detection at a suitable wavelength determined by a UV scan of the compound).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (r²) > 0.999.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent using the following equation:

    Solubility (mg/mL) = Concentration from Curve (µg/mL) × Dilution Factor / 1000

Data Presentation and Interpretation

The results should be compiled into a clear, tabular format to allow for easy comparison and interpretation.

Table 2: Example Solubility Data for 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole at 25 °C

Solvent Solubility (mg/mL) Solubility (mol/L) Qualitative Descriptor
Methanol[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Soluble]
Acetonitrile[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Acetone[Experimental Value][Calculated Value][e.g., Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Heptane[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]
DMSO[Experimental Value][Calculated Value][e.g., Very Soluble]

Note: Qualitative descriptors should be based on a standard convention, such as that found in the United States Pharmacopeia (USP).

Conclusion: Building a Foundation for Development

By following the systematic approach detailed in this guide, a researcher can generate a high-quality, reliable, and comprehensive solubility profile for 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole. This foundational dataset is not merely an academic exercise; it is an indispensable tool that informs critical decisions in chemical process development, formulation science, and preclinical research. The protocols described are designed to be self-validating, ensuring the integrity and trustworthiness of the data generated. This, in turn, accelerates the development timeline and reduces the risk of late-stage failures attributable to poor physicochemical properties.

References

  • Title: General Chapter <1236> Solubility Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: "Techniques of Chemistry, Volume VIII: Solutions and Solubilities" by A. Weissberger URL: (This is a foundational textbook reference, a direct link is not applicable. General information can be found on academic publisher sites like Wiley or Elsevier.)
  • Title: High-Throughput Measurement of Drug Solubility in Organic Solvents Source: Journal of Pharmaceutical Sciences URL: [Link] (Note: Access to specific articles may require a subscription.)

A Technical Guide to the Bioisosteric Potential of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. This technical guide provides an in-depth exploration of the bioisosteric potential of the 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole scaffold. This molecule combines two "privileged" motifs in medicinal chemistry: the versatile pyrazole ring and the increasingly important trifluoromethoxy-substituted phenyl group. We dissect the physicochemical properties of this core structure and present a systematic analysis of potential bioisosteric replacements for each of its key components. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and a robust framework for designing next-generation analogs with enhanced efficacy, selectivity, and pharmacokinetic properties.

The Principle of Bioisosterism in Drug Design

Bioisosterism is a cornerstone strategy in medicinal chemistry, involving the substitution of a functional group or moiety within a biologically active molecule with another group that possesses similar physical and chemical properties.[1] The objective is not merely to replicate the original structure but to rationally modulate its properties to achieve a superior therapeutic profile. This can include enhancing potency, improving selectivity, reducing off-target toxicity, altering bioavailability, and modifying the metabolic fate of the compound.[1] Bioisosteres are broadly classified as classical (groups with similar size and electronic configuration) and non-classical (groups that do not share the same number of atoms but produce similar biological activity). The strategic application of bioisosterism allows chemists to navigate complex structure-activity relationships (SAR) and intellectual property landscapes.

Analysis of the Core Scaffold Components

The 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole structure is a composite of two high-value chemical motifs, each contributing distinct and advantageous properties.

The Pyrazole Nucleus: A Versatile Heterocycle

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent feature in numerous approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[2][3] Its value stems from several key characteristics:

  • Structural Rigidity: The planar, aromatic nature of the pyrazole ring provides a rigid scaffold, which can reduce the entropic penalty upon binding to a biological target.

  • Hydrogen Bonding: The pyrazole ring features both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), enabling it to form critical interactions with protein active sites.[4]

  • Synthetic Tractability: The synthesis of substituted pyrazoles is well-established, allowing for facile functionalization and diversification at multiple positions.[3]

  • Metabolic Stability: The pyrazole core is generally robust and resistant to metabolic degradation.

The Trifluoromethoxy (OCF3) Group: A Modern Bioisostere

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[4] The trifluoromethoxy (OCF3) group, in particular, offers a unique combination of features that distinguish it from other fluorine-containing groups like trifluoromethyl (CF3).[5]

  • High Lipophilicity: The OCF3 group is one of the most lipophilic substituents used in drug design, significantly more so than the CF3 group. This property can enhance membrane permeability and improve oral bioavailability.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the OCF3 group highly resistant to metabolic cleavage and oxidation.[5]

  • Electronic Effects: It acts as a strong electron-withdrawing group through induction, yet it can also be a weak π-donor through resonance. This dual nature can be exploited to fine-tune the electronics of the adjacent phenyl ring.

  • Steric Profile: The OCF3 group is sterically similar to an isopropyl group but conformationally more flexible, allowing it to adapt to various binding pockets.

A Strategic Framework for Bioisosteric Modification

The true potential of the 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole scaffold lies in its modularity. Each component—the OCF3 group, the phenyl ring, and the pyrazole core—can be systematically replaced to probe the SAR and optimize the molecule's overall profile. The following diagram illustrates a logical workflow for this process.

G cluster_OCF3 OCF3 Bioisosteres cluster_Ph Phenyl Bioisosteres cluster_Pyr Pyrazole Bioisosteres Core 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole Mod_OCF3 Modify OCF3 Group Core->Mod_OCF3 Target: Electronics, Lipophilicity, Metabolism Mod_Ph Modify Phenyl Ring Core->Mod_Ph Target: ADME, Vector, IP Space Mod_Pyr Modify Pyrazole Core Core->Mod_Pyr Target: H-Bonding, pKa, Core Geometry OCF3_Nodes CF3 SF5 CN NO2 Cl Mod_OCF3->OCF3_Nodes Ph_Nodes Pyridine Thiophene Pyrimidine Cyclohexyl Mod_Ph->Ph_Nodes Pyr_Nodes Isoxazole Oxadiazole Triazole Thiazole Mod_Pyr->Pyr_Nodes

Caption: A workflow for systematic bioisosteric replacement of the core scaffold.

Potential Bioisosteres for the Trifluoromethoxy Group

The OCF3 group is a powerful modulator of lipophilicity and electronics. Replacing it can fine-tune these properties to achieve optimal target engagement and pharmacokinetic behavior.

BioisostereRationale & Key ConsiderationsSupporting Literature
Trifluoromethyl (-CF3) A classic bioisostere for chlorine and methyl groups.[5] It is strongly electron-withdrawing and metabolically stable but less lipophilic than OCF3. This swap can assess the importance of the oxygen linker and the degree of lipophilicity required for activity.[5][6]
Pentafluorosulfanyl (-SF5) Considered a "super-trifluoromethyl" group, SF5 is more electronegative and lipophilic than CF3. Its larger size can provide a steric block against metabolism or probe the volume of the binding pocket.[7]
Cyano (-CN) A linear, strongly electron-withdrawing group that can act as a hydrogen bond acceptor. It is a common bioisostere for halogens and trifluoromethyl groups.[1][1]
Nitro (-NO2) Strongly electron-withdrawing. While sometimes viewed as a liability due to potential metabolic reduction, it has been successfully replaced by the CF3 group in some contexts, suggesting a shared bioisosteric relationship.[8][9][8][9]
Potential Bioisosteres for the Phenyl Ring

Replacing the central phenyl ring with a heteroaromatic system can introduce polar contacts, modulate solubility, and alter the molecule's metabolic profile.

BioisostereRationale & Key ConsiderationsSupporting Literature
Pyridine Introduces a nitrogen atom, which acts as a hydrogen bond acceptor and increases aqueous solubility. The position of the nitrogen (2-, 3-, or 4-pyridyl) allows for precise vector changes to engage different parts of a binding site.
Thiophene A bioisostere for the phenyl ring, often used to improve metabolic stability or modulate electronic properties. Thiophene-containing pyrazoles have shown promising antimicrobial activity.[10]
Pyrimidine The inclusion of two nitrogen atoms further increases polarity and the potential for hydrogen bonding, which can be crucial for enhancing selectivity and potency.
Potential Bioisosteres for the Pyrazole Core

While often essential for binding, the pyrazole ring itself can be replaced by other 5-membered heterocycles to fine-tune pKa, hydrogen bonding patterns, and dipole moment.

BioisostereRationale & Key ConsiderationsSupporting Literature
Isoxazole Replaces one nitrogen with oxygen, removing the N-H hydrogen bond donor capability while retaining a hydrogen bond acceptor. This can test the importance of the donor interaction for target binding.
1,2,4-Oxadiazole This heterocycle lacks an N-H donor and has been successfully used as a bioisosteric replacement for the pyrazole carboxamide moiety in CB1 receptor antagonists, demonstrating its potential to mimic the core pyrazole structure.[11]
1,2,3-Triazole Introduces an additional nitrogen atom, which can alter the electronic distribution and hydrogen bonding potential of the ring system.

Experimental Protocols and Workflows

A robust and reproducible synthetic strategy is essential for exploring the bioisosteric potential of the scaffold. The following section outlines a general synthetic workflow and detailed protocols.

General Synthetic Workflow

The synthesis of the core scaffold and its analogs can be achieved through a convergent strategy, as depicted in the workflow below. This approach allows for late-stage diversification.

G A Substituted Acetophenone (e.g., 3'-(trifluoromethoxy)acetophenone) C Condensation & Cyclization A->C E Bioisosteric Analogs (Via diverse starting materials) A->E Use bioisosteric acetophenones B Hydrazine Source (e.g., Hydrazine Hydrate) B->C B->E Use alternative hydrazines D Core Scaffold: 3-Aryl-1H-pyrazole C->D Knorr Pyrazole Synthesis or similar

Caption: A convergent workflow for the synthesis of the core scaffold and its analogs.

Protocol 1: Synthesis of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole

This protocol is a generalized procedure based on well-established methods for pyrazole synthesis, such as the Knorr synthesis or condensation reactions.[3]

Step 1: Knoevenagel Condensation (Chalcone Formation)

  • To a stirred solution of 3'-(trifluoromethoxy)acetophenone (1.0 eq) in ethanol, add an appropriate aldehyde (e.g., dimethylformamide dimethyl acetal, 1.2 eq).

  • Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure. The resulting intermediate is often used directly in the next step.

Step 2: Cyclization with Hydrazine

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to yield the title compound.

Self-Validation: The structure and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.

Protocol 2: In Vitro Biological Evaluation Cascade

A tiered screening approach ensures that resources are focused on the most promising compounds.

G Start Synthesized Compound Library Primary Primary Screen: Target-Based Assay (e.g., COX-2 Inhibition @ 10 µM) Start->Primary Decision1 >50% Inhibition? Primary->Decision1 Secondary Secondary Screen: Dose-Response (IC50 Determination) Decision1->Secondary Yes Inactive Inactive Decision1->Inactive No Decision2 IC50 < 1 µM? Secondary->Decision2 ADME ADME & Toxicology Profiling: - Microsomal Stability - Caco-2 Permeability - Cytotoxicity (e.g., HEK293 cells) Decision2->ADME Yes Decision2->Inactive No Lead Lead Candidate ADME->Lead

Caption: A decision-tree workflow for the in vitro evaluation of synthesized analogs.

Recommended Assays:

  • Anti-inflammatory: Given that many pyrazole derivatives are COX inhibitors, initial screening against COX-1 and COX-2 enzymes is a logical starting point.[12]

  • Anticancer: Trifluoromethyl-pyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[13] Screening against the NCI-60 cell line panel can provide a broad assessment of anticancer potential.

  • Antimicrobial: Phenylpyrazole compounds have shown potent activity against drug-resistant Gram-positive bacteria, making antimicrobial assays a valuable component of the evaluation.[14][15]

Conclusion

The 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole scaffold represents a rich starting point for drug discovery programs. Its constituent parts are well-recognized for their favorable contributions to pharmacological properties. By employing a systematic and rational approach to bioisosteric replacement, researchers can efficiently explore the chemical space around this core, leading to the identification of novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles. The experimental and strategic frameworks provided in this guide offer a validated pathway for unlocking the full therapeutic potential of this promising molecular architecture.

References

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. SpringerLink. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

  • Bioisostere. Wikipedia. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

  • Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]

  • Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. ACS Publications. [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. [Link]

  • Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. PubMed. [Link]

  • Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. National Genomics Data Center. [Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ACS Publications. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. An-Najah Staff. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ProQuest. [Link]

  • Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. PubMed. [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PMC. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. RSC Publishing. [Link]

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Methodological & Application

Suzuki-Miyaura coupling protocols for trifluoromethoxy phenyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling Protocols for Trifluoromethoxy Phenyl Pyrazoles


-Pyrazole Scaffolds

Abstract

This guide details optimized protocols for the Suzuki-Miyaura cross-coupling of trifluoromethoxy (


) phenyl  moieties with pyrazole  cores. The 

group is a critical bioisostere in modern medicinal chemistry, offering unique lipophilicity (

= +1.04) and metabolic stability compared to methoxy or fluoro groups.[1] However, the electron-withdrawing nature of the

group, combined with the potential for catalyst poisoning by the pyrazole nitrogen, necessitates a distinct catalytic strategy. This document provides a self-validating, step-by-step workflow to ensure high yields and reproducibility.

Mechanistic Insight & Strategic Design

The synthesis of


-phenyl pyrazoles generally proceeds via two retrosynthetic disconnections. The choice of route is dictated by the electronic properties of the coupling partners.
  • Route A (Preferred):

    
    -Phenyl Boronic Acid + Halopyrazole.
    
    • Advantage:[2][3][4][5][6]

      
      -phenyl boronic acids are stable and commercially available.
      
    • Challenge: Electron-poor boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) before transmetallation can occur.

  • Route B:

    
    -Phenyl Halide + Pyrazole Boronic Ester.
    
    • Advantage:[2][3][4][5][6] The electron-withdrawing

      
       group activates the aryl halide for rapid oxidative addition.
      
    • Challenge: Pyrazole boronic esters can be unstable and prone to polymerization or protodeboronation.

Critical Control Point: The


 group exerts a strong inductive effect (-I), reducing the electron density of the aromatic ring. In Route A, this slows the transmetallation step. To counteract this, we utilize electron-rich, bulky phosphine ligands  (e.g., XPhos, SPhos) or bidentate ligands (dppf) to stabilize the Pd(II) intermediate and accelerate reductive elimination.
Visualizing the Catalytic Cycle & Electronic Effects

CatalyticCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate enhanced by EWG OCF3) Pd0->OxAdd + Ar-X TransMet Transmetallation (Critical Step: Base assisted) OxAdd->TransMet + Ar'-B(OH)2 + Base Note1 OCF3 on Halide: Accelerates Ox. Add. OxAdd->Note1 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate Note2 OCF3 on Boron: Risk of Protodeboronation TransMet->Note2 RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl) RedElim->Product Substrate1 Ar-X (Halide) Substrate1->OxAdd Substrate2 Ar'-B(OH)2 (Boronic Acid) Substrate2->TransMet

Figure 1: Catalytic cycle highlighting the impact of the


 substituent on reaction kinetics.

Experimental Protocols

Protocol A: High-Throughput Standard (Robust)

Best for: Routine synthesis, protected pyrazoles (e.g., N-methyl, N-THP), and screening.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Temperature: 90°C

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Halopyrazole (1.0 equiv),

    
    -Phenyl Boronic Acid  (1.2 equiv), and 
    
    
    
    (0.05 equiv).
  • Inert: Seal the vial and purge with

    
     or Argon for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane and Water (pre-mixed 4:1 ratio). Concentration should be 0.1 M - 0.2 M with respect to the halide.

  • Base: Add

    
      (2.0 equiv). Note: Adding base as a solid under inert flow is preferred to aqueous solution to minimize dissolved oxygen.
    
  • Reaction: Heat the block to 90°C. Stir vigorously (800 rpm).

  • Monitor: Check LCMS at 2 hours.

    • Success Criteria: >90% conversion of halide.

    • Stop Criteria: If >20% protodeboronation (formation of

      
      ) is observed, switch to Protocol B.
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: The "Challenging Substrate" System (High Activity)

Best for: Unprotected (NH) pyrazoles, sterically hindered couplings, or electron-deficient boronic acids.

Reagents:

  • Pre-Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol / Water (4:1) or THF / Water (10:1)

  • Temperature: 80°C - 100°C

Rationale:

  • XPhos Pd G2: Rapidly generates the active monolithic Pd(0) species. The bulky biaryl phosphine prevents the coordination of the pyrazole nitrogen to the palladium center, a common cause of reaction failure.

  • 
    :  A stronger base facilitates the transmetallation of the electron-poor 
    
    
    
    -boronic acid.

Step-by-Step Methodology:

  • Charge: Add Halopyrazole (1.0 equiv),

    
    -Phenyl Boronic Acid  (1.5 equiv), and XPhos Pd G2  (0.02 equiv) to the vial.
    
  • Solvent/Base: Add THF (or n-BuOH) and 0.5 M aqueous

    
      (3.0 equiv).
    
  • Degas: Sparge with Argon for 2 minutes.

  • Heat: Stir at 80°C for 4-12 hours.

  • Validation: If conversion stalls, add a second portion of boronic acid (0.5 equiv) to account for protodeboronation.

Data Summary & Comparison

ParameterProtocol A (Standard)Protocol B (Advanced)
Catalyst

XPhos Pd G2
Ligand Class Bidentate FerrocenylBuchwald Biaryl Phosphine
Base Carbonate (

)
Phosphate (

)
Substrate Scope N-Protected PyrazolesFree NH / Hindered Pyrazoles

Stability
HighHigh
Typical Yield 75 - 90%85 - 98%
Cost LowModerate

Self-Validating System: Troubleshooting & Optimization

To ensure "Trustworthiness," the following decision tree allows the researcher to diagnose failure modes autonomously.

Workflow for Condition Optimization

OptimizationTree Start Start: Protocol A (2h LCMS Check) Check Analyze LCMS Data Start->Check Result1 High Conversion (>90%) Check->Result1 Result2 Low Conversion (<20%) Halide Remaining Check->Result2 Result3 Deboronation Observed (Ar-H formed) Check->Result3 Result4 Homocoupling (Ar-Ar formed) Check->Result4 Action1 Proceed to Workup Result1->Action1 Action2 Switch to Protocol B (XPhos Pd G2) Result2->Action2 Action3 1. Lower Temp (60°C) 2. Use Anhydrous Solvent 3. Slow addition of Boron Result3->Action3 Action4 Degas solvent longer Switch to Pd(dppf)Cl2 Result4->Action4

Figure 2: Decision tree for real-time experimental optimization.

Self-Validation Checkpoints:

  • The "Black" Test: If the reaction mixture turns black immediately upon heating (Pd black precipitation), the catalyst is decomposing. Remedy: Increase ligand loading or switch to XPhos.

  • The "pH" Check: Ensure the aqueous layer pH is >9. If acidic, transmetallation will fail.

  • Internal Standard: Use 1,3,5-trimethoxybenzene in the crude NMR to calculate quantitative yields before purification to avoid isolation losses masking reaction efficiency.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Leroux, F. R., Manteau, B., Jaenicke, J. P., & Colobert, F. (2006). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemMedChem, 1(10), 1063–1065. Link

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for the Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids.[6] Angewandte Chemie International Edition, 45(8), 1282–1284. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize reaction yields and improve product purity. Our approach is grounded in mechanistic principles and field-proven methodologies to ensure you can troubleshoot effectively and achieve consistent results.

Overview of the Synthetic Pathway

The most reliable and widely adopted method for synthesizing 3-aryl-1H-pyrazoles, such as the target compound, is a two-stage process.[1] This pathway offers high convergence and allows for the isolation and purification of a key intermediate, which is often crucial for achieving high purity in the final product.

  • Stage 1: Claisen-Schmidt Condensation. This step involves the base-catalyzed reaction between 3-(trifluoromethoxy)benzaldehyde and an aryl ketone (e.g., acetophenone) to form the corresponding α,β-unsaturated ketone, commonly known as a chalcone.[2][3]

  • Stage 2: Cyclocondensation Reaction. The purified chalcone intermediate is then reacted with hydrazine hydrate, typically under acidic or basic conditions, to yield the final 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole.[4][5]

This guide will focus on troubleshooting and optimizing both stages of this synthesis.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazole Synthesis A 3-(Trifluoromethoxy)benzaldehyde C (E)-1-phenyl-3-(3-(trifluoromethoxy)phenyl)prop-2-en-1-one (Chalcone Intermediate) A->C + Base (e.g., NaOH) Ethanol B Acetophenone B->C + Base (e.g., NaOH) Ethanol E 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole (Final Product) C->E + Catalyst (e.g., Acetic Acid) Reflux C->E D Hydrazine Hydrate

Caption: General two-stage synthesis of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My Claisen-Schmidt condensation (Stage 1) is resulting in a low yield of the chalcone intermediate. What are the likely causes?

Answer: Low yields in this classic condensation are common but typically straightforward to resolve. The primary factors to investigate are the catalyst, reaction conditions, and reagent purity.

  • Causality—Catalyst Activity: The reaction relies on the deprotonation of the acetophenone's α-carbon to form an enolate, which then attacks the aldehyde. The strength and concentration of the base are critical. Insufficient base will result in a slow, incomplete reaction, while an excessively high concentration can promote side reactions.

  • Troubleshooting Steps:

    • Verify Catalyst Potency: Use a fresh, pelletized form of NaOH or KOH. Carbonates can form on the surface of older pellets from exposure to air, reducing their effectiveness.

    • Optimize Catalyst Concentration: A 40-60% aqueous solution of NaOH or KOH is often used. Ensure dropwise addition to control the reaction temperature, as the condensation is exothermic.[2]

    • Increase Reaction Time: While many chalcone syntheses are complete within 6-15 hours at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times (up to 24 hours).[2] Monitor progress using Thin Layer Chromatography (TLC).

    • Check Reagent Purity: Ensure the 3-(trifluoromethoxy)benzaldehyde has not oxidized to the corresponding carboxylic acid. Use freshly distilled or high-purity starting materials.

Question 2: The cyclization of my chalcone with hydrazine (Stage 2) is inefficient. How can I improve the yield of the final pyrazole?

Answer: This is a critical step where yield can be lost due to incomplete reaction, side-product formation, or issues with the hydrazine reagent itself.

  • Causality—Reaction Mechanism: The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition and subsequent dehydration/oxidation to form the stable aromatic pyrazole ring. The choice of catalyst (acid or base) dictates the rate-limiting step.[1][6]

  • Troubleshooting Steps:

    • Select the Appropriate Catalyst:

      • Acid Catalysis (Recommended): Glacial acetic acid is the most common and effective catalyst. It protonates the carbonyl group, making it more electrophilic for the initial hydrazine attack.[4] Refluxing in acetic acid for 4-8 hours is a standard procedure.

      • Base Catalysis: While possible, base-catalyzed cyclization can sometimes lead to pyrazoline intermediates that require a separate oxidation step to form the pyrazole.[1]

    • Assess Hydrazine Reagent Quality: Hydrazine hydrate is susceptible to air oxidation.[7] Using an old or improperly stored bottle can be a primary cause of low yield. If in doubt, use a freshly opened bottle.

    • Ensure Stoichiometry: Use a slight excess of hydrazine hydrate (1.1-1.5 equivalents) to drive the reaction to completion.

    • Solvent Choice: Ethanol or acetic acid are excellent solvent choices as they effectively dissolve both the chalcone and hydrazine, ensuring a homogeneous reaction mixture.[4][5]

G start Low Yield in Cyclization (Stage 2) reagent_check Is Hydrazine Hydrate Fresh? start->reagent_check catalyst_check Is Catalyst System Optimal? reagent_check->catalyst_check Yes sol_reagent Action: Use a new, sealed bottle of Hydrazine Hydrate. reagent_check->sol_reagent No conditions_check Are Reaction Conditions Adequate? catalyst_check->conditions_check Yes sol_catalyst Action: Use Glacial Acetic Acid as catalyst and solvent. Reflux for 4-8 hours. catalyst_check->sol_catalyst No sol_conditions Action: Ensure reflux temperature is reached. Monitor via TLC until chalcone spot disappears. conditions_check->sol_conditions No end_node Yield Improved conditions_check->end_node Yes sol_reagent->end_node sol_catalyst->end_node sol_conditions->end_node

Sources

Overcoming regioselectivity issues in 3-substituted pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Regioselectivity Issues in 3-Substituted Pyrazole Synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-REGIO-001

Diagnostic & Triage: The Regioselectivity Decision Tree

Before modifying your reaction conditions, identify your specific regiochemical challenge. The synthesis of 3-substituted pyrazoles (vs. 5-substituted) via the condensation of hydrazines with 1,3-dielectrophiles (Knorr-type) is governed by the delicate interplay between nucleophile hardness and electrophile differentiation .

Use the following logic flow to determine the correct troubleshooting protocol:

PyrazoleLogic Start START: What is your current outcome? Mixture Regioisomeric Mixture (e.g., 60:40 ratio) Start->Mixture WrongIsomer Single Isomer formed, but it's the WRONG one Start->WrongIsomer Substrate Substrate Type? Mixture->Substrate ReagentSwitch PROTOCOL C: Hydrazine Salt vs Free Base (Nucleophilicity Switch) WrongIsomer->ReagentSwitch Invert Nucleophile Diketone Unsymmetrical 1,3-Diketone Substrate->Diketone Enaminone Enaminone / Alkynone Substrate->Enaminone SolventFix PROTOCOL A: Fluorinated Solvents (TFE/HFIP) Diketone->SolventFix H-Bond Stabilization AcidFix PROTOCOL B: Lewis Acid / HCl Control (Hard/Soft Modulation) Enaminone->AcidFix Kinetic Control

Figure 1: Decision matrix for selecting the appropriate regiocontrol strategy based on experimental observation.

The Mechanistic Core: Why Regioselectivity Fails

To fix the problem, you must understand the failure mode. The formation of 1-substituted-3-R-pyrazoles versus 1-substituted-5-R-pyrazoles depends on which nitrogen of the hydrazine attacks which carbon of the 1,3-dielectrophile first.

The "Nucleophile-Electrophile Mismatch"

In a standard monosubstituted hydrazine (


):
  • 
     (Terminal):  Generally more nucleophilic (less sterically hindered, 
    
    
    
    -effect).
  • 
     (Internal):  More basic but less nucleophilic due to steric bulk of the R group.
    

In an unsymmetrical 1,3-dielectrophile (e.g.,


):
  • Regioselectivity is dictated by the initial attack. If the

    
     attacks the carbonyl adjacent to 
    
    
    
    , the final product places
    
    
    at the 3-position (distal to the N-substituent).
  • Failure Point: In protic solvents like ethanol (standard Knorr conditions), solvent-mediated proton transfer often equilibrates the intermediates, leading to thermodynamic mixtures rather than the kinetically favored product.

Troubleshooting Guides (FAQs)

Scenario A: "I am using a 1,3-diketone and getting a 50:50 or 60:40 mixture."

Diagnosis: Lack of transition state differentiation. Ethanol/Methanol are not providing enough H-bond directing capability.

The Fix: The Fluorinated Solvent Switch Switch your solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism: These solvents are strong hydrogen bond donors (HBD) but poor acceptors. They selectively coordinate to the most basic carbonyl oxygen, activating it for attack by the terminal

    
     of the hydrazine.
    
  • Evidence: Studies show TFE can boost regioselectivity from 2:1 (in EtOH) to >20:1 for 3-substituted pyrazoles [1].

Scenario B: "I need the 3-substituted isomer, but the 5-isomer is dominant."

Diagnosis: Your hydrazine's internal nitrogen (


) might be attacking the most accessible electrophile, or the reaction is under thermodynamic control.

The Fix: The Enaminone Route + Acid Catalysis Replace the 1,3-diketone with an enaminone (


).
  • Why: Enaminones have distinct hard (carbonyl) and soft (Michael acceptor) sites.

  • Protocol Modification: Use the Gosselin Protocol (see Section 4). The addition of HCl ensures the reaction is irreversible and kinetically controlled, favoring the 3-aryl/alkyl isomer [2].

Scenario C: "I am using an Alkynone (Ynone) and selectivity is poor."

Diagnosis: Competitive 1,2-addition vs. 1,4-addition.

The Fix: Hydrazine State Modulation

  • To favor 1,3-isomer: Use Arylhydrazine Hydrochloride salts. The protonated species suppresses the nucleophilicity of the internal nitrogen further, forcing the terminal

    
     to attack the carbonyl (1,2-addition) first.
    
  • To favor 1,5-isomer: Use Free Base Hydrazine . The internal nitrogen is sufficiently nucleophilic to attack the Michael position (1,4-addition) [3].

Validated Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 1-Aryl-3-Substituted Pyrazoles (The Gosselin Method)

Best for: Converting 1,3-diketones to 3-substituted pyrazoles with high regiocontrol.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 equiv)

  • Solvent: N,N-Dimethylacetamide (DMAc)[1]

  • Additive: 12N HCl (0.5 equiv) - Crucial for selectivity

Step-by-Step:

  • Dissolve the 1,3-diketone in DMAc (0.5 M concentration) at 20 °C.

  • Add the arylhydrazine hydrochloride in one portion.

  • Add 12N HCl dropwise. Note: The solution may warm slightly.

  • Stir at room temperature for 2-4 hours. Monitor by HPLC/TLC.

  • Workup: Dilute with water (3x reaction volume) to precipitate the product. Filter and wash with water.

  • Expected Outcome: >95:5 ratio favoring the 1-aryl-3-substituted isomer.

Protocol 2: The Fluorinated Alcohol Method

Best for: Substrates sensitive to strong acids or when using enones.

Reagents:

  • Unsymmetrical 1,3-dicarbonyl or Enaminone (1.0 equiv)

  • Hydrazine (1.1 equiv)[2]

  • Solvent: TFE (Trifluoroethanol) or HFIP.[3]

Step-by-Step:

  • Prepare a solution of the electrophile in TFE (0.2 M).[2]

  • Cool to 0 °C (to enhance kinetic control).

  • Add the hydrazine slowly.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Remove solvent under reduced pressure (TFE boils at 78°C, easily stripped).

  • Purification: Flash chromatography (regioisomers often have significantly different Rf values in TFE-synthesized crude).

Visualizing the Pathway

The following diagram illustrates the divergence in pathway based on the "Hard/Soft" attack, determining the final isomer.

ReactionPathway Hydrazine R-NH-NH2 (Nucleophile) Attack1 Path A: 1,2-Attack (Carbonyl Attack) Hydrazine->Attack1 Favored by H+ (Gosselin Cond.) Attack2 Path B: 1,4-Attack (Michael Addition) Hydrazine->Attack2 Favored by Neutral/Basic Cond. Enaminone Enaminone (R-CO-CH=CH-NMe2) Enaminone->Attack1 Enaminone->Attack2 Intermed1 Intermediate A (Hydrazone) Attack1->Intermed1 Intermed2 Intermediate B (Michael Adduct) Attack2->Intermed2 Prod3 1,3-Isomer (Target: 3-Substituted) Intermed1->Prod3 Prod5 1,5-Isomer (Undesired) Intermed2->Prod5

Figure 2: Mechanistic divergence. Path A (favored by acid/DMAc) leads to the 3-substituted isomer. Path B leads to the 5-substituted isomer.

Data Summary: Solvent Impact on Regioisomeric Ratio (rr)[2][3][4]

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Typical rr (3-sub : 5-sub)
Ethanol 24.50.8360 : 40 (Poor)
THF 7.50.0055 : 45 (Poor)
Acetic Acid 6.11.1280 : 20 (Moderate)
DMAc + HCl 37.80.00>98 : 2 (Excellent)
TFE 27.01.5195 : 5 (Excellent)

Data derived from aggregated literature values [1, 2].

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. [Link][3]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles . ACS Omega. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones . Journal of Organic Chemistry. [Link][3]

Sources

Validation & Comparative

Comparative Guide: IR Spectroscopy Characterization of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole Application: Medicinal chemistry scaffold (kinase inhibitors, agrochemicals). Analytical Challenge: Distinguishing the trifluoromethoxy (-OCF₃) group from similar fluorinated motifs (like -CF₃) and verifying the integrity of the pyrazole ring.

This guide provides a comparative spectroscopic analysis. Because exact reference spectra for specific derivatives are often proprietary, this protocol utilizes a Fragment-Based Assignment Strategy , comparing the target molecule against validated structural analogs: 3-Phenyl-1H-pyrazole (Scaffold Control) and 3-(Trifluoromethoxy)benzene derivatives (Functional Group Control).

Structural Vibration Map

The following diagram illustrates the molecular structure and identifies the specific bonds responsible for the diagnostic infrared absorptions.

G Target 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole Pyrazole Pyrazole Ring (Heterocycle) Target->Pyrazole Phenyl Phenyl Ring (Meta-substituted) Target->Phenyl OCF3 -OCF3 Group (Trifluoromethoxy) Target->OCF3 NH_Str N-H Stretch 3200-3400 cm⁻¹ (H-bonding sensitive) Pyrazole->NH_Str CN_Str C=N / C=C Stretch 1500-1600 cm⁻¹ Pyrazole->CN_Str Phenyl->CN_Str CH_OOP C-H OOP Bending 690, 780 cm⁻¹ (Meta-substitution) Phenyl->CH_OOP CF_Str C-F Stretch 1150-1300 cm⁻¹ (Very Strong) OCF3->CF_Str CO_Str C-O-C Asym Stretch 1200-1275 cm⁻¹ OCF3->CO_Str

Figure 1: Structural dissection of vibrational modes. The convergence of Pyrazole N-H and OCF₃ C-F bands provides the unique fingerprint.

Comparative Spectral Analysis

To validate the identity of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole, compare your experimental spectrum against the characteristic bands of its non-fluorinated analog.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeTarget Compound (cm⁻¹)3-Phenyl-1H-pyrazole (Control)Differentiator Status
Pyrazole N-H Stretch (

)
3200 – 3400 (Broad)3200 – 3400Common. Confirms pyrazole ring integrity.[1]
Aromatic C-H Stretch (

)
3050 – 3100 (Weak)3050 – 3100Common.
Trifluoromethoxy C-F Stretch (

)
1150 – 1300 (Very Strong)ABSENT PRIMARY DIAGNOSTIC. Look for broad, intense multiplet.
Ether Linkage C-O-C Asym. Stretch1200 – 1275 (Strong)ABSENT PRIMARY DIAGNOSTIC. Often overlaps with C-F.
Ring C=C/C=N Skeletal Stretch1580 – 1620 1580 – 1620Common.
Meta-Subst. C-H OOP Bend~690 & ~780 ~690 & ~750Subtle Shift. Fluorine substitution alters ring electronics.
Detailed Mechanistic Insight
  • The "Fluorine Envelope" (1100–1350 cm⁻¹): The most distinct feature of this molecule is the -OCF₃ group. Unlike a simple -CF₃ group, the oxygen atom introduces a C-O-C asymmetric stretch. However, because C-F bonds are highly polar, their stretching vibrations are exceptionally strong and broad, often merging with the C-O stretch to form a massive "envelope" of peaks between 1150 and 1300 cm⁻¹.

    • Observation: If this region is empty or weak, your synthesis failed to incorporate the -OCF₃ group.

  • The Pyrazole "Breathing" (3200–3400 cm⁻¹): The N-H stretch is sensitive to hydrogen bonding.[1]

    • Solid State (ATR/KBr): Broad band centered ~3200–3300 cm⁻¹ due to intermolecular H-bonding.[2]

    • Dilute Solution: Sharp peak >3400 cm⁻¹.

    • Absence: Indicates N-alkylation or deprotonation has occurred.

Experimental Protocol (Standardized)

This protocol ensures reproducibility and minimizes artifacts (e.g., atmospheric CO₂ or moisture).

Method: Attenuated Total Reflectance (ATR) FT-IR

ATR is recommended over KBr pellets for fluorinated heterocycles to avoid halide exchange or hygroscopic artifacts.

Workflow Start Start: Solid Sample Clean 1. Clean Crystal (ZnSe or Diamond) Verify Energy Throughput > 30% Start->Clean Background 2. Acquire Background (Air, 4 scans) Clean->Background Load 3. Load Sample Cover crystal completely Background->Load Press 4. Apply Pressure (High pressure for good contact) Load->Press Scan 5. Acquire Spectrum (16-32 scans, 4 cm⁻¹ res) Press->Scan Process 6. Post-Process (ATR Correction, Baseline) Scan->Process End Data Analysis Process->End

Figure 2: Step-by-step ATR-FTIR acquisition workflow.

Critical Steps for Validation:
  • Background Check: Ensure no peaks exist at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (Moisture) in the background scan.

  • Polystyrene Calibration: Verify wavenumber accuracy using a standard polystyrene film (peaks at 1601 cm⁻¹ and 2849 cm⁻¹) prior to critical analysis.

  • ATR Correction: Because ATR penetration depth varies with wavelength, apply "ATR Correction" in your software to normalize peak intensities if comparing against transmission (KBr) library data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general functional group assignment).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 3-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook, SRD 69. [Link] (Used as the reference standard for the meta-OCF3-phenyl moiety).

  • Socrates, G. (2004).[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for C-F and C-O-C vibrational ranges).[4][5]

  • Elguero, J., et al. (2000). Pyrazoles.[6][7] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Reference for Pyrazole N-H and ring breathing modes).

Sources

Structural Elucidation of Phenyl Pyrazoles: A Comparative Guide to X-ray Diffraction Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl pyrazoles represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for COX-2 inhibitors (e.g., Celecoxib) and advanced agrochemicals (e.g., Fipronil). The pharmacological efficacy of these compounds is strictly governed by their solid-state arrangement—specifically, the torsional angle between the phenyl and pyrazole rings, which dictates solubility and bioavailability.

This guide provides a technical comparison of structural analysis techniques, establishing Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for resolving these conformational nuances, while positioning Powder X-ray Diffraction (PXRD) and NMR as critical complementary tools.

Part 1: Comparative Analysis of Structural Techniques

In the development of phenyl pyrazole derivatives, selecting the correct analytical technique is not about preference but about the specific structural question being asked.

The Hierarchy of Structural Resolution
FeatureSC-XRD (Single Crystal) PXRD (Powder Diffraction) Solid-State NMR
Primary Output Precise 3D atomic coordinates (

)
Bulk phase fingerprint (

vs. Intensity)
Local atomic environment & connectivity
Resolution Atomic level (< 0.8 Å)Lattice level (Unit cell parameters)Molecular level (Chemical shift anisotropy)
Polymorph Analysis Defines the exact packing of a specific formDetects mixtures of forms in bulkIdentifies amorphous vs. crystalline domains
Sample Requirement High-quality single crystal (0.1–0.5 mm)Polycrystalline powder (~10–50 mg)Powder (~100 mg - 1 g)
Critical Limitation Cannot analyze bulk purity; difficult crystal growthCannot easily solve ab initio structuresLow sensitivity; long acquisition times
Why SC-XRD is Non-Negotiable for Phenyl Pyrazoles

While PXRD is faster for batch release, it fails to resolve the inter-ring torsion angle (typically 30°–60° in phenyl pyrazoles). This angle is critical because it disrupts planarity, preventing simple


-

stacking and forcing the formation of complex hydrogen-bonded networks (supramolecular synthons) that define the drug's melting point and dissolution rate. Only SC-XRD can directly visualize these interactions.
Part 2: Experimental Protocol – From Synthesis to Structure
Phase 1: Crystal Growth (The Critical Bottleneck)

Phenyl pyrazoles often exhibit conformational flexibility, making them prone to oiling out.

  • Method: Slow Evaporation (preferred over cooling to reduce thermal shock).

  • Solvent System: Ethanol/DMF (9:1). The trace DMF acts as a "soft" solvent to slow nucleation.

  • Protocol:

    • Dissolve 20 mg of pure compound in 2 mL Ethanol.

    • Add 0.2 mL DMF.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (dust acts as irregular nucleation sites).
      
    • Cover with parafilm and pierce 3–4 small holes.

    • Store at 20°C in a vibration-free environment.

Phase 2: Data Collection & Refinement
  • Radiation Source: Cu-K

    
     (
    
    
    
    Å) is preferred for organic molecules without heavy atoms to maximize diffraction intensity at high angles.
  • Temperature: Collect at 100 K using a cryostream. Reasoning: Reduces thermal motion (anisotropic displacement parameters), allowing for more precise location of hydrogen atoms involved in H-bonding.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

G Synth Synthesis (Chalcone + Hydrazine) Cryst Crystallization (Slow Evap: EtOH/DMF) Synth->Cryst Screen Microscope Screening (Polarized Light) Cryst->Screen Screen->Cryst Polycrystalline? Mount Mounting (Mitegen Loop + Oil) Screen->Mount Single Crystal? Collect Data Collection (Cu-Kα, 100K) Mount->Collect Solve Structure Solution (SHELXT / Direct Methods) Collect->Solve Refine Refinement (SHELXL / Least Squares) Solve->Refine Refine->Solve High R-factor? Valid Validation (CheckCIF) Refine->Valid

Caption: Figure 1. Optimized workflow for SC-XRD analysis of phenyl pyrazoles, featuring feedback loops for refinement quality.

Part 3: Structural Analysis & Interpretation[1][2][3]

When analyzing the solved structure of a phenyl pyrazole, focus on these three specific metrics. These are the "dials" that control the material's physical properties.

1. The Torsion Angle (Conformation)

Measure the dihedral angle between the mean plane of the pyrazole ring and the phenyl ring.

  • Observation: In many Celecoxib derivatives, this angle is

    
    .
    
  • Implication: This twist prevents close packing, creating "voids" in the lattice that may accommodate solvent molecules (solvates) or lower the lattice energy, enhancing solubility.

2. Hydrogen Bonding Motifs (Supramolecular Synthons)

Phenyl pyrazoles typically form


 or 

chains.
  • Donor: Pyrazole N-H (if unsubstituted).

  • Acceptor: Pyrazole N (lone pair) or adjacent functional groups (e.g., C=O, F).[1]

  • Analysis: Use the refined coordinates to measure

    
     distances. A distance of 
    
    
    
    Å typically indicates a strong interaction governing stability.
3.

-Stacking Interactions

Despite the twist, phenyl rings from adjacent molecules often align.

  • Metric: Centroid-to-centroid distance.[2][3]

  • Target: 3.5 – 3.8 Å indicates significant dispersive interactions contributing to the high melting points often seen in this class.

Interaction Logic Diagram

Understanding how atomic structure dictates bulk properties is crucial for drug design.

Logic MolStruct Molecular Structure (Phenyl Pyrazole Core) Twist Phenyl-Pyrazole Torsion Angle (~40°) MolStruct->Twist H_Bond H-Bond Donors/Acceptors (N-H...N) MolStruct->H_Bond Packing Crystal Packing (Lattice Energy) Twist->Packing Disrupts Planarity H_Bond->Packing Directs Assembly Prop1 Solubility / Bioavailability Packing->Prop1 Prop2 Melting Point / Stability Packing->Prop2

Caption: Figure 2. Causal relationship between molecular conformation, crystal packing, and physicochemical properties.

Part 4: Case Study Data (Representative)

The following table summarizes typical crystallographic parameters for a substituted phenyl pyrazole, derived from aggregate literature data [1, 2].

ParameterValue / DescriptionSignificance
Crystal System MonoclinicMost common system for pharmaceutical organics.
Space Group

or

Centrosymmetric; indicates no optical activity in the crystal lattice.
Unit Cell (

)

Å,

Å,

Å
Typical dimensions for medium-sized heterocycles.
Density (

)
1.35 – 1.45 g/cm³Higher density correlates with better stability.
R-Factor (

)
< 0.05 (5%)Indicates a high-quality solution (reliable atomic positions).
N-N Bond Length 1.36 – 1.38 ÅConfirms delocalization within the pyrazole ring [4].
References
  • Vertex AI Search. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes.

  • Cambridge University Press. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit.

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.

  • IUCr Journals. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • BenchChem. Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide.

Sources

HPLC retention time standards for 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for the Analysis of 3-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole

Introduction: The Challenge of Consistent Analyte Identification

In modern drug discovery and development, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, identification, and quantification of novel chemical entities. This guide focuses on establishing robust analytical standards for 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole, a compound representative of the complex, fluorinated heterocyclic molecules often synthesized as potential therapeutic agents.[1][2][3]

The primary identifier for a compound in a specific HPLC method is its retention time (RT)—the time elapsed between injection and detection. While seemingly straightforward, RT is a notoriously fickle parameter, susceptible to a host of variables that can undermine analytical reproducibility and data integrity.[4][5] This guide provides a comparative analysis of the two principal methodologies for mitigating this variability—External and Internal Standardization—offering researchers a framework for selecting and implementing the most appropriate strategy for their analytical needs.

Understanding the Root Causes of Retention Time Variability

An HPLC system, no matter how advanced, is a dynamic environment where subtle changes can lead to significant shifts in retention time.[4][6][7] Before implementing standards, it is crucial to understand the sources of this variability:

  • Mobile Phase Composition: Minor errors in mobile phase preparation or the evaporation of a more volatile solvent component over time can drastically alter solvent strength and, consequently, retention times.[4][8] For reversed-phase HPLC, a 1% change in organic solvent concentration can shift retention by 5-10%.[5]

  • Column Temperature: Temperature affects both mobile phase viscosity and the kinetics of analyte-stationary phase interactions. A mere 1°C change can alter retention by 1-2%.[6][8] Inconsistent laboratory temperatures can lead to RT drift throughout a single analytical run.

  • Flow Rate: While modern pumps are highly precise, minor fluctuations or inaccuracies in the set flow rate will directly and proportionally affect retention times.

  • Column Aging and Contamination: Over its lifetime, a column's stationary phase can degrade or become contaminated with matrix components that do not elute, leading to changes in its retentive properties and increased back pressure.[5][6]

  • System Dwell Volume: The internal volume of the HPLC system between the point of solvent mixing and the column inlet (dwell volume) can differ between instruments, making direct method transfer based on absolute RT challenging.[7]

These factors underscore a critical reality: relying on absolute retention time for compound identification is inherently unreliable without a proper standardization strategy.

Comparative Analysis: External vs. Internal Standardization

The choice between an external and internal standard is a pivotal decision in method development, with profound implications for accuracy, precision, and workflow efficiency.[9][10]

FeatureExternal Standard MethodInternal Standard Method
Principle Analyte concentration is determined by comparing its response to a calibration curve generated from standards run separately.[10][11]A known amount of a non-interfering compound (the IS) is added to all samples and standards. Quantification is based on the ratio of the analyte's response to the IS's response.[9][12]
Primary Advantage Simplicity. The workflow is straightforward and requires no modification of the sample itself.[9]High precision and accuracy. It corrects for variations in injection volume, sample preparation losses, and instrument drift.[13][14]
Primary Disadvantage Highly susceptible to variations in injection volume and changes in system conditions between runs.[11][13]Requires the identification and sourcing of a suitable IS, which can be challenging and time-consuming. The workflow is also more complex.[9][15]
Best Use Case Routine analyses with simple sample matrices, high-throughput screening, and when using highly precise and stable instrumentation.[9][16]Complex sample matrices, trace-level quantification, multi-step sample preparation, and when the highest level of accuracy is required (e.g., regulatory submissions).[10][16]
Error Correction Does not inherently correct for volumetric errors or sample loss during preparation.[13]Corrects for both random and systematic errors related to volume and instrument response.[12][14]

Decision Framework: Choosing the Optimal Standardization Strategy

The following decision tree, presented in DOT language, provides a logical pathway for selecting the appropriate standardization method based on key experimental parameters.

G start Start: Define Analytical Goal q1 Is high precision (<1% RSD) critical (e.g., for regulatory filing)? start->q1 q2 Does the sample preparation involve multiple steps (e.g., extraction, derivatization)? q1->q2 No is_method Use Internal Standard Method q1->is_method Yes q3 Is the sample matrix complex or expected to vary? q2->q3 No q2->is_method Yes q3->is_method Yes es_method Use External Standard Method q3->es_method No q4 Is a suitable Internal Standard (IS) available and validated? develop_is Action: Develop and Validate an Internal Standard Method q4->develop_is No is_method->q4 develop_is->is_method Upon successful validation G cluster_0 Phase 1: Calibration cluster_1 Phase 2: Sample Analysis prep_standards 1. Prepare a series of at least 5 standards of known concentration for the analyte inject_standards 2. Inject each standard (n≥3) into the equilibrated HPLC system prep_standards->inject_standards record_data 3. Record the peak area and retention time for each injection inject_standards->record_data build_curve 4. Plot Peak Area vs. Concentration. Perform linear regression (R² > 0.995) record_data->build_curve analyze_sample 7. Identify the analyte peak by comparing its RT to the average RT from the standards. Quantify using the calibration curve. build_curve->analyze_sample Use Calibration Curve & Avg. RT prep_sample 5. Prepare the unknown sample using the same diluent inject_sample 6. Inject the unknown sample prep_sample->inject_sample inject_sample->analyze_sample

Caption: Workflow for the External Standard method.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a stock solution of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Perform serial dilutions to create at least five calibration standards spanning the expected concentration range of the unknown sample.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve Generation:

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject each calibration standard in triplicate.

    • Record the peak area and retention time for the analyte in each run.

    • Calculate the average retention time and the relative standard deviation (%RSD). The %RSD for RT should typically be <1%.

    • Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (R²) should meet the method's acceptance criteria (typically ≥0.995). [17]4. Sample Analysis:

    • Inject the unknown sample(s).

    • Identify the analyte peak by matching its retention time to the average retention time from the standards, within a predefined window (e.g., ±2%).

    • Calculate the concentration of the analyte using its peak area and the regression equation from the calibration curve.

PART B: Protocol for Internal Standardization

This superior method corrects for analytical variability by using a ratio of the analyte response to that of a consistently added internal standard (IS). [13][14]

Section B1: Selecting an Internal Standard for 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole

The selection of an appropriate IS is the most critical step. [9][15]The ideal IS should not be present in the sample and must meet several criteria:

  • Structural Similarity: The IS should be chemically similar to the analyte to ensure it behaves similarly during sample preparation and chromatography. [12][15]For our target analyte, suitable candidates would be other substituted phenyl-pyrazole derivatives. A good starting point would be compounds like 3-phenyl-1H-pyrazole or 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid. [18]2. Chromatographic Resolution: The IS peak must be fully baseline-resolved from the analyte and any other components in the sample matrix. [9][14]3. Elution Proximity: The IS should elute near the analyte of interest to ensure both are subjected to similar conditions throughout the run. [11][14]4. Stability and Purity: The IS must be chemically stable throughout the entire analytical process and be of high purity. [9] Proposed Candidate for IS: A commercially available compound such as 4-Fluoro-3-(1H-pyrazol-1-yl)benzonitrile could be a viable candidate. It shares the core phenyl-pyrazole structure but possesses different substituents, ensuring it will have a distinct retention time while exhibiting similar chromatographic behavior.

Section B2: Experimental Protocol

G cluster_0 Phase 1: Calibration cluster_1 Phase 2: Sample Analysis prep_standards 1. Prepare standard solutions with varying analyte concentrations add_is_standards 2. Add a FIXED concentration of the Internal Standard (IS) to EACH standard prep_standards->add_is_standards inject_standards 3. Inject each standard (n≥3) add_is_standards->inject_standards calc_rrf 4. Calculate the Response Factor (RF) for each level and then the Relative Response Factor (RRF) inject_standards->calc_rrf plot_curve 5. Plot (Analyte Area / IS Area) vs. (Analyte Conc. / IS Conc.) for linearity calc_rrf->plot_curve quantify 9. Calculate analyte concentration using the peak area ratios and the established RRF plot_curve->quantify Use RRF and Ratio Plot prep_sample 6. Prepare the unknown sample add_is_sample 7. Add the SAME fixed concentration of the IS to the unknown sample prep_sample->add_is_sample inject_sample 8. Inject the spiked unknown sample add_is_sample->inject_sample inject_sample->quantify

Caption: Workflow for the Internal Standard method.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare separate stock solutions of the analyte (3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole) and the chosen Internal Standard (IS).

    • Create a series of calibration standards with varying concentrations of the analyte.

    • To each calibration standard and each unknown sample, add a precise and identical amount of the IS stock solution to achieve a consistent final concentration.

  • System Equilibration and Suitability:

    • Equilibrate the HPLC system.

    • Perform a system suitability test (SST) by injecting a standard mixture. Key parameters are detailed in the next section.

  • Calibration and RRF Calculation:

    • Inject each calibration standard (now containing the IS) in triplicate.

    • For each injection, record the peak areas for both the analyte (A_analyte) and the IS (A_IS).

    • Calculate the Response Factor (RF) for each compound: RF = Peak Area / Concentration.

    • Calculate the Relative Response Factor (RRF) using the average RFs: RRF = RF_analyte / RF_IS. This RRF should be consistent across the concentration range.

    • For quantification, a calibration curve plotting the ratio of (A_analyte / A_IS) against the ratio of (Conc_analyte / Conc_IS) can also be generated to confirm linearity. [13]4. Sample Analysis:

    • Inject the unknown sample containing the IS.

    • Record the peak areas A_analyte and A_IS.

    • Calculate the concentration of the analyte in the sample using the formula: Conc_analyte = (A_analyte / A_IS) * (Conc_IS / RRF)

Data Interpretation and System Suitability

Regardless of the method chosen, its validity must be confirmed through System Suitability Testing (SST) before any sample analysis. SST ensures the chromatographic system is performing adequately for the intended analysis. [19][20]These tests are performed by running a standard solution and are governed by acceptance criteria defined in the analytical method, often guided by ICH (International Council for Harmonisation) guidelines. [19][21]

SST Parameter Typical Acceptance Criteria (for main analyte) Purpose
Retention Time (RT) %RSD ≤ 1.0% (for n≥5 injections) Demonstrates the stability and precision of the pump and system. [20]
Peak Area %RSD ≤ 1.0% Measures the precision of the injector and detector response. [17]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 2000 Measures column efficiency and separation power. A low plate count indicates poor column performance.

| Resolution (Rs) | Rs > 2.0 (between analyte and nearest peak) | Ensures baseline separation from other components, which is critical for accurate integration and quantification. [20]|

Conclusion

Establishing a reliable retention time standard is not merely a procedural step but a foundational requirement for generating accurate and reproducible HPLC data. For a novel compound like 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole, the choice between external and internal standardization depends entirely on the analytical objective.

The External Standard method offers a simple, rapid approach suitable for routine analysis in a controlled environment. However, its accuracy is contingent on the stability of the HPLC system and the precision of the injection volume.

Conversely, the Internal Standard method represents the gold standard for accuracy and robustness. [10][13]By compensating for a wide array of potential errors from sample preparation to injection, it provides a much higher degree of confidence in the final results. While it demands a more significant upfront investment in method development—specifically in the selection and validation of a suitable internal standard—this investment is invaluable for complex assays, regulatory submissions, and any analysis where precision is paramount.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique empowers the researcher to design an analytical method that is not only scientifically sound but also perfectly aligned with the specific demands of their drug development program.

References

  • ResearchGate. Can anyone explain when to use an external standard and when to use an internal standard method in HPLC?. (2012). Available from: [Link]

  • SciELO. Internal standard versus external standard calibration: an uncertainty case study of a liquid chromatography analysis. Available from: [Link]

  • LCGC International. Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2020). Available from: [Link]

  • ResearchGate. How to choose an HPLC internal standard?. (2014). Available from: [Link]

  • Mason Technology. Liquid Chromatography | How to Use Internal Standards. (2024). Available from: [Link]

  • Chemistry Stack Exchange. To use Internal Standard (IS) for HPLC-DAD?. (2025). Available from: [Link]

  • Chromatographic quantitative internal or external standard method, how to choose_. Available from: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (2023). Available from: [Link]

  • Element Lab Solutions. Retention Time Variability in HPLC. Available from: [Link]

  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC?. (2015). Available from: [Link]

  • LCGC International. How Much Retention Time Variation Is Normal?. (2020). Available from: [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026). Available from: [Link]

  • Scribd. HPLC Retention Time Variability. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Available from: [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Available from: [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). Available from: [Link]

  • PMC. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Available from: [Link]

  • PMC. A simple method for HPLC retention time prediction: linear calibration using two reference substances. (2017). Available from: [Link]

  • LCGC International. A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns. (2025). Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Available from: [Link]

  • Science.gov. hplc retention times: Topics by Science.gov. Available from: [Link]

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. Available from: [Link]

  • Separation Science. Factors Impacting Chromatography Retention Time. (2024). Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • RSC Publishing. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available from: [Link]

  • PubChem. 1-[3-(trifluoromethyl)phenyl]-1h-pyrazole-3-carboxylic acid. Available from: [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat this compound as a generic organic solid. While pyrazole rings are common pharmacological scaffolds, the addition of the 3-trifluoromethoxy (


) group  fundamentally alters the safety profile. The 

moiety significantly increases lipophilicity (LogP), enhancing the compound's ability to permeate the stratum corneum (skin barrier) and potentially cross the blood-brain barrier.

Core Safety Thesis: Due to the enhanced bioavailability conferred by the fluorinated motif, this compound must be handled as a Control Band 3 (Potent) compound until specific toxicological data proves otherwise. Standard "lab coat and nitrile" protocols are insufficient for solution-phase handling.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of exposure.

FeatureChemical ConsequenceSafety Implication

Group
High Lipophilicity & Metabolic StabilityEnhanced Dermal Absorption. The compound resists enzymatic breakdown and penetrates tissues faster than non-fluorinated analogues.
Pyrazole Ring Nitrogen-rich HeterocycleIrritant/Sensitizer. Potential for respiratory sensitization and severe eye irritation (H319).
Physical State Crystalline SolidElectrostatic Charge. Fluorinated solids are prone to static buildup, increasing the risk of particle dispersion during weighing.
The PPE Matrix: Layered Defense System

This matrix is designed to prevent exposure pathways specific to halogenated aromatics.

A. Hand Protection (Critical Control Point)

Why: Standard nitrile gloves may degrade or allow permeation upon prolonged contact with fluorinated aromatic solutions.

ScenarioPrimary GloveSecondary LayerTechnical Rationale
Solid Handling (<100 mg)Nitrile (min 5 mil / 0.12 mm)NoneDry solid permeation is negligible. Focus is on preventing dust contact.[1]
Solution Phase / Synthesis Laminate Film (e.g., Ansell Barrier® or Silver Shield®)Nitrile (Outer, for grip)Halogenated aromatics can permeate nitrile in <30 mins. Laminate film provides >480 min breakthrough time.
Spill Cleanup Viton® or Butyl Rubber Nitrile (Inner)High chemical resistance required for concentrated exposure.
B. Respiratory & Body Protection
  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Secondary (Outside Hood): If handling micronized powder where containment is breached, use a P100/N99 particulate respirator or PAPR. Surgical masks provide zero protection against fluorinated dusts.

  • Body:

    • Standard: Tyvek® lab coat (closed front) or chemically resistant apron over cotton lab coat.

    • Reasoning: Cotton absorbs lipophilic liquids, holding them against the skin. A non-woven, permeation-resistant layer (Tyvek) is essential for solution handling.

  • Eyes:

    • Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of fine static dust navigating around lenses.

Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (Static Control)

Fluorinated powders are notoriously static-prone. They will "jump" off spatulas.

  • Engineering Control: Operate inside a fume hood or a powder containment balance enclosure.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Technique: Do not pour. Use a micro-spatula. If the powder adheres to the spatula, do not tap it against the vial rim (creates aerosol). Wash the spatula into the reaction vessel with solvent instead.

Protocol B: Solution Phase Handling
  • Double Glove: Don Laminate gloves first, then standard nitrile gloves over them for dexterity.

  • Solvent Choice: Be aware that dissolving this compound in DMSO or DMF creates a "vehicle effect," further accelerating skin absorption.

  • Syringe Safety: Use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the lipophilic solution.

Protocol C: Decontamination
  • Solvent Wash: Wipe surfaces with ethanol or isopropanol first (to solubilize the lipophilic compound), then follow with soap and water.

  • Verification: If available, use a UV lamp (254 nm) to check for fluorescence (many pyrazoles fluoresce) to verify cleanup, though this specific derivative's fluorescence quantum yield may vary.

Waste Disposal Strategy

Crucial: Do not mix with standard organic waste if your facility separates halogenated waste.

  • Classification: Halogenated Organic Waste.

  • Destruction Method: High-Temperature Incineration (>1100°C).

  • Why: The C-F bond is the strongest in organic chemistry (

    
    ). Standard low-temp incineration may result in incomplete combustion or the formation of HF (Hydrofluoric Acid) gas in the flue.
    
  • Labeling: Clearly tag waste containers as "Contains Fluorinated Aromatics – DO NOT AUTOCLAVE" (Autoclaving releases volatile fluorinated species).

Visual Workflow: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct safety protocols based on the state of matter and operation scale.

PPE_Decision_Matrix Start START: Handling 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid QuantitySolid Quantity Check Solid->QuantitySolid SolventType Solvent Vehicle Check Liquid->SolventType Level1 LEVEL 1 PPE Nitrile Gloves + Lab Coat + Safety Glasses (Engineering: Fume Hood) QuantitySolid->Level1 < 100 mg Level2 LEVEL 2 PPE Double Glove (Nitrile) + Tyvek Sleeves + Goggles QuantitySolid->Level2 > 100 mg or Micronized SolventType->Level2 Standard Solvent (EtOH, DCM) Level3 LEVEL 3 PPE Laminate Liner Gloves + Chem-Resistant Apron + Face Shield SolventType->Level3 Penetrating Solvent (DMSO, DMF, DMAc) Disposal DISPOSAL: Halogenated Waste Stream (High-Temp Incineration) Level1->Disposal Level2->Disposal Level3->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent vehicle. Note the escalation to Level 3 when penetrating solvents (DMSO) are used with lipophilic fluorinated compounds.

Emergency Response
  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[1][2][3]

    • Soap: Use lipophilic-targeting soap (e.g., PEG-based cleansers) if available; otherwise, standard soap.

    • Do NOT use: Ethanol or solvents on skin (this drives the

      
       compound deeper into the dermis).
      
  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately—fluorinated irritants can cause delayed corneal pitting.

References
  • National Institute for Occupational Safety and Health (NIOSH). Approaches to Safe Nanotechnology: Managing the Health and Safety Concerns Associated with Engineered Nanomaterials. (Applied here for control banding of potent powders). [Link]

  • U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. (Guidance on C-F bond destruction). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Source for lipophilicity/permeability data of OCF3). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.